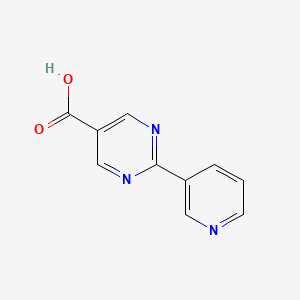

2-pyridin-3-ylpyrimidine-5-carboxylic acid

Description

BenchChem offers high-quality 2-pyridin-3-ylpyrimidine-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-pyridin-3-ylpyrimidine-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-pyridin-3-ylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O2/c14-10(15)8-5-12-9(13-6-8)7-2-1-3-11-4-7/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MORKTPRONBOIJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647961 | |

| Record name | 2-(Pyridin-3-yl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933988-20-6 | |

| Record name | 2-(Pyridin-3-yl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-pyridin-3-ylpyrimidine-5-carboxylic acid synthesis protocol

An In-depth Technical Guide to the Synthesis of 2-pyridin-3-ylpyrimidine-5-carboxylic acid

This technical guide provides a detailed protocol for the synthesis of 2-pyridin-3-ylpyrimidine-5-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in drug development. The synthesis involves a two-step process: the formation of a pyrimidine-5-carboxylic ester followed by its hydrolysis to the final carboxylic acid.

Core Synthesis Pathway

The synthesis proceeds through the formation of an ester precursor, methyl 2-(pyridin-3-yl)pyrimidine-5-carboxylate, which is then hydrolyzed to yield the target compound, 2-pyridin-3-ylpyrimidine-5-carboxylic acid. This approach is based on established methods for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[1][2]

Reaction Scheme

Caption: Overall reaction scheme for the synthesis of 2-pyridin-3-ylpyrimidine-5-carboxylic acid.

Experimental Protocols

The following protocols are based on a general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters and typical conditions for ester hydrolysis of related compounds.[1][2][3]

Step 1: Synthesis of Methyl 2-(pyridin-3-yl)pyrimidine-5-carboxylate

This step involves the condensation of 3-pyridinecarboxamidine with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol to form the pyrimidine ring.[1][2]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 3-Pyridinecarboxamidine hydrochloride | 157.59 | 1.58 g | 10.0 |

| Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol | 198.13 | 1.98 g | 10.0 |

| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - |

Procedure:

-

To a stirred solution of 3-pyridinecarboxamidine hydrochloride (1.58 g, 10.0 mmol) in anhydrous N,N-dimethylformamide (20 mL), add the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (1.98 g, 10.0 mmol).

-

Heat the reaction mixture to 100 °C and maintain for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 2-(pyridin-3-yl)pyrimidine-5-carboxylate.

Step 2: Synthesis of 2-pyridin-3-ylpyrimidine-5-carboxylic acid

This step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid using a strong base. The conditions are adapted from the synthesis of a structurally similar compound.[3]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (assuming 100% yield from Step 1) | Moles (mmol) |

| Methyl 2-(pyridin-3-yl)pyrimidine-5-carboxylate | 229.22 | 2.29 g | 10.0 |

| 1 M Sodium Hydroxide (aq) | 40.00 | 20 mL | 20.0 |

| Methanol (MeOH) | 32.04 | 20 mL | - |

| Tetrahydrofuran (THF) | 72.11 | 20 mL | - |

| 1 M Hydrochloric Acid (aq) | 36.46 | As needed | - |

Procedure:

-

Dissolve methyl 2-(pyridin-3-yl)pyrimidine-5-carboxylate (2.29 g, 10.0 mmol) in a mixture of methanol (20 mL) and tetrahydrofuran (20 mL).

-

To this solution, add 1 M aqueous sodium hydroxide (20 mL, 20.0 mmol).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the organic solvents under reduced pressure.

-

Dilute the remaining aqueous solution with water (20 mL).

-

Acidify the solution to pH 3-4 with 1 M hydrochloric acid, which should result in the precipitation of the product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-pyridin-3-ylpyrimidine-5-carboxylic acid.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

Caption: General experimental workflow for the synthesis of 2-pyridin-3-ylpyrimidine-5-carboxylic acid.

Quantitative Data Summary

The following table summarizes the expected yields for each step, based on literature for similar compounds. Actual yields may vary depending on experimental conditions.

| Step | Product | Theoretical Yield (g) | Expected Yield Range (%) | Reference |

| 1 | Methyl 2-(pyridin-3-yl)pyrimidine-5-carboxylate | 2.29 | 60-80 | [1] |

| 2 | 2-pyridin-3-ylpyrimidine-5-carboxylic acid | 2.15 | 85-95 | [3] |

References

An In-depth Technical Guide on the Physicochemical Properties of 2-pyridin-3-ylpyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for the specific isomer 2-pyridin-3-ylpyrimidine-5-carboxylic acid is limited. This guide provides predicted data based on computational models for a closely related isomer, 2-(pyridin-4-yl)pyrimidine-5-carboxylic acid, and outlines the general experimental protocols for determining these properties. All data presented as "predicted" are computationally derived and should be confirmed via experimentation.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Due to the scarcity of experimental data for 2-pyridin-3-ylpyrimidine-5-carboxylic acid, the following table summarizes predicted values for the closely related isomer, 2-(pyridin-4-yl)pyrimidine-5-carboxylic acid, for reference.

Table 1: Summary of Predicted Physicochemical Properties for 2-(pyridin-4-yl)pyrimidine-5-carboxylic acid

| Property | Predicted Value | Data Source |

| Molecular Formula | C₁₀H₇N₃O₂ | - |

| Molecular Weight | 201.18 g/mol | PubChem CID: 22710213[1] |

| XLogP3 | 0.3 | PubChem CID: 22710213[1] |

| Hydrogen Bond Donors | 1 | PubChem CID: 22710213[1] |

| Hydrogen Bond Acceptors | 5 | PubChem CID: 22710213[1] |

| Rotatable Bond Count | 1 | PubChem CID: 22710213[1] |

| Exact Mass | 201.053826475 Da | PubChem CID: 22710213[1] |

| Topological Polar Surface Area | 76 Ų | PubChem CID: 22710213[1] |

| Heavy Atom Count | 15 | PubChem CID: 22710213[1] |

Experimental Protocols

Detailed experimental validation is essential to confirm the predicted properties. Below are standard methodologies for determining key physicochemical parameters for novel heterocyclic carboxylic acids.

Determination of Melting Point

The melting point provides an indication of purity.

-

Methodology: A small, powdered sample of the crystalline solid is placed into a capillary tube. The tube is heated in a calibrated melting point apparatus. The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. A sharp melting range typically indicates a high degree of purity.

Determination of Solubility

Solubility is a crucial factor for drug delivery and formulation.[2][3][4][5]

-

Aqueous Solubility:

-

An excess amount of the solid compound is added to a known volume of deionized water in a sealed vial.

-

The vial is agitated in a constant temperature bath (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is then quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

pH-Dependent Solubility: The above protocol is repeated using a series of buffered solutions across a physiologically relevant pH range (e.g., pH 2 to pH 10) to determine how solubility changes with the ionization state of the molecule.

-

Solubility in Organic Solvents: The protocol is also performed with common organic solvents (e.g., DMSO, ethanol, methanol) to establish solubility for in vitro assays and formulation development.[4][5]

Determination of Acid Dissociation Constant (pKa)

The pKa value is critical as it dictates the ionization state of the molecule at a given pH, which affects its solubility, permeability, and target binding.

-

Potentiometric Titration:

-

A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored with a calibrated pH meter.

-

A titration curve (pH vs. volume of titrant added) is generated. The inflection point of the curve, or the pH at which the compound is half-neutralized, corresponds to the pKa.[6]

-

-

UV-Vis Spectrophotometry:

-

The UV-Vis absorption spectrum of the compound is recorded in a series of buffers with varying pH values.

-

Changes in the absorbance at a specific wavelength, corresponding to the protonated and deprotonated species, are plotted against pH.

-

The resulting sigmoidal curve is analyzed, and the inflection point reveals the pKa value. This method is particularly useful for compounds with low solubility.

-

Determination of Partition Coefficient (LogP)

The LogP (or LogD at a specific pH) value indicates the lipophilicity of a compound, which is a key predictor of its membrane permeability and metabolic stability.

-

Shake-Flask Method (Octanol-Water Partitioning):

-

A solution of the compound is prepared in either n-octanol or water.

-

This solution is mixed with an equal volume of the other immiscible solvent (water or n-octanol, respectively) in a separatory funnel. For LogD, the aqueous phase is a buffer of a specific pH (e.g., 7.4).

-

The mixture is shaken vigorously to allow for partitioning and then left to separate completely.

-

The concentration of the compound in both the aqueous and n-octanol phases is measured using an analytical technique like HPLC-UV.

-

The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

Synthesis and Characterization Workflow

As no specific biological signaling pathways for 2-pyridin-3-ylpyrimidine-5-carboxylic acid are documented, the following diagram illustrates a general workflow for the synthesis and characterization of such a novel chemical entity. The synthesis of related pyrimidine derivatives often involves the cyclisation of precursors with amidinium salts.[7][8]

Caption: General workflow for the synthesis and characterization of a novel compound.

Potential Biological Significance

References

- 1. 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid | C10H7N3O2 | CID 22710213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. www1.udel.edu [www1.udel.edu]

- 3. quora.com [quora.com]

- 4. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-pyridin-3-ylpyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-pyridin-3-ylpyrimidine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of data for this specific isomer, this document focuses on a robust, generalizable synthetic protocol and discusses the compound's properties and potential biological activities in the context of its close structural isomers, 2-(pyridin-2-yl)pyrimidine-5-carboxylic acid and 2-(pyridin-4-yl)pyrimidine-5-carboxylic acid.

Chemical Structure and Identification

2-pyridin-3-ylpyrimidine-5-carboxylic acid belongs to a class of compounds characterized by a pyridine ring linked to a pyrimidine-5-carboxylic acid scaffold. While a specific CAS number for the 2-pyridin-3-yl isomer is not prominently listed in major chemical databases, its structural isomers are well-documented. The fundamental properties are shared across these isomers.

Structure:

(SMILES representation for 2-(pyridin-3-yl)pyrimidine-5-carboxylic acid)

Physicochemical Data for Structural Isomers:

| Property | 2-(pyridin-3-yl)pyrimidine-5-carboxylic acid (Predicted) | 2-(pyridin-2-yl)pyrimidine-5-carboxylic acid[1] | 2-(pyridin-4-yl)pyrimidine-5-carboxylic acid[2] |

| CAS Number | Not readily available | 933988-22-8[1] | 259807-47-1[2] |

| Molecular Formula | C₁₀H₇N₃O₂ | C₁₀H₇N₃O₂ | C₁₀H₇N₃O₂ |

| Molecular Weight | 201.18 g/mol | 201.18 g/mol | 201.18 g/mol [2] |

| Exact Mass | 201.0538 Da | 201.0538 Da | 201.0538 Da[2] |

| IUPAC Name | 2-(pyridin-3-yl)pyrimidine-5-carboxylic acid | 2-(pyridin-2-yl)pyrimidine-5-carboxylic acid | 2-(pyridin-4-yl)pyrimidine-5-carboxylic acid[2] |

Synthesis and Experimental Protocols

A general and high-yielding method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters has been reported, which is directly applicable for preparing the title compound. The process involves the reaction of an appropriate amidinium salt with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, followed by hydrolysis of the resulting ester.[3]

The synthesis can be visualized as a two-stage process: preparation of a key pyrimidine precursor followed by its reaction with the corresponding pyridine amidine and subsequent hydrolysis.

Caption: General synthetic workflow for 2-pyridin-3-ylpyrimidine-5-carboxylic acid.

The following protocols are adapted from the general procedure described by Zhichkin, P., et al. (2002)[3].

Protocol 2.1: Synthesis of the Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol

-

Reagents and Setup:

-

Sodium hydride (60% dispersion in mineral oil)

-

Methyl 3,3-dimethoxypropionate

-

Methyl formate

-

Anhydrous tetrahydrofuran (THF)

-

Nitrogen atmosphere, magnetic stirrer, and reflux condenser.

-

-

Procedure: a. A suspension of sodium hydride in anhydrous THF is prepared in a flask under a nitrogen atmosphere. b. A solution of methyl 3,3-dimethoxypropionate and methyl formate in THF is added dropwise to the sodium hydride suspension at a controlled temperature. c. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). d. The resulting precipitate is filtered, washed with anhydrous ether, and dried under vacuum to yield the stable sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.

Protocol 2.2: Synthesis of Methyl 2-(pyridin-3-yl)pyrimidine-5-carboxylate

-

Reagents and Setup:

-

Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (from Protocol 2.1)

-

3-Pyridinecarboxamidine hydrochloride (or corresponding amidinium salt)

-

Anhydrous methanol

-

Nitrogen atmosphere, magnetic stirrer, and reflux condenser.

-

-

Procedure: a. The sodium salt intermediate and 3-pyridinecarboxamidine hydrochloride are suspended in anhydrous methanol under a nitrogen atmosphere. b. The mixture is heated to reflux and stirred for several hours until the starting material is consumed. c. The reaction mixture is cooled, and the solvent is removed under reduced pressure. d. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). e. The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated. f. The crude product is purified by column chromatography to yield the desired ester.

Protocol 2.3: Hydrolysis to 2-(pyridin-3-yl)pyrimidine-5-carboxylic acid

-

Reagents and Setup:

-

Methyl 2-(pyridin-3-yl)pyrimidine-5-carboxylate (from Protocol 2.2)

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Methanol/Water or THF/Water solvent system.

-

-

Procedure: a. The ester is dissolved in a mixture of methanol and water. b. An aqueous solution of NaOH is added, and the mixture is stirred at room temperature. c. Upon completion of the hydrolysis, the methanol is removed in vacuo. d. The remaining aqueous solution is acidified with HCl to precipitate the carboxylic acid. e. The solid product is collected by filtration, washed with water, and dried.

Potential Biological and Pharmacological Activity

The pyrimidine moiety is a "privileged structure" in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. Compounds incorporating the 2-(pyridin-yl)pyrimidine scaffold have been investigated for various therapeutic applications.

Logical Relationship of Core Structure to Biological Activity:

Caption: Biological activities associated with the 2-pyridinylpyrimidine scaffold.

-

Anti-fibrotic Activity: Derivatives of 2-(pyridin-2-yl)pyrimidine have been synthesized and evaluated for their potential to treat fibrosis. Some compounds showed promising activity against immortalized rat hepatic stellate cells (HSC-T6), suggesting potential as inhibitors of collagen prolyl 4-hydroxylases.

-

Antimicrobial and Antiviral Activity: The pyrimidine nucleus is a core component of several antimicrobial and antiviral drugs. The incorporation of a pyridine ring can modulate this activity, and various derivatives are often screened for efficacy against bacterial, fungal, and viral targets.

-

Antitumor Activity: Many kinase inhibitors and other anticancer agents feature pyrimidine-based scaffolds. The specific substitution pattern on the pyrimidine and pyridine rings is crucial for target selectivity and potency.

Professionals in drug development can leverage the synthetic accessibility of this scaffold to create libraries of analogs for screening against various biological targets, including kinases, polymerases, and other enzymes implicated in disease. The carboxylic acid group provides a convenient handle for further chemical modification, such as amide coupling, to explore structure-activity relationships.

References

Biological Activity of 2-Pyridin-3-ylpyrimidine-5-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-pyridin-3-ylpyrimidine-5-carboxylic acid scaffold is a promising heterocyclic structure in medicinal chemistry, demonstrating a wide range of pharmacological activities. Derivatives of this core structure have been investigated for their potential as anticancer, anti-inflammatory, and enzyme-inhibiting agents. This technical guide provides a comprehensive overview of the reported biological activities, experimental methodologies, and potential mechanisms of action for this class of compounds.

Anticancer Activity

Derivatives of the pyridinyl-pyrimidine core have shown significant potential as anticancer agents, with several studies reporting potent inhibitory activity against various cancer cell lines. The primary mechanism of action for some of these compounds has been identified as the inhibition of crucial kinases involved in cancer cell proliferation and survival, such as Bcr-Abl.[1]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various 2-pyridin-3-ylpyrimidine-5-carboxylic acid derivatives and related structures against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID | Target/Cell Line | IC50 (µM) | Reference |

| Series of pyridin-3-yl pyrimidines | [1] | ||

| A2 | Bcr-Abl | Potent | [1] |

| A8 | Bcr-Abl | Potent | [1] |

| A9 | Bcr-Abl | Potent | [1] |

| Pyrido[2,3-d]pyrimidine Derivatives | |||

| Compound (12) | SNU-16 (Gastric Cancer) | Excellent | [2] |

| Compound (17) | MV4-11, HT-29, MCF-7, HeLa | Comparable to Palbociclib | [2] |

| Compound (18) | 4T1 (Breast Cancer) | In vivo efficacy | [2] |

| Pyrrolo[2,3-d]pyrimidin/pyrazolo[3,4-d]pyrimidin-4-amine Derivatives | |||

| Compound (20) | HCT-116 (Colon Cancer) | - | [2] |

It is important to note that many reported pyrimidine derivatives with anticancer activity are structurally related to the core topic of this guide, suggesting the potential for 2-pyridin-3-ylpyrimidine-5-carboxylic acid derivatives to exhibit similar or enhanced activities.[3][4]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubate for 48 to 72 hours. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) should be included.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways in Anticancer Activity

The anticancer effects of pyridinyl-pyrimidine derivatives are often attributed to their ability to interfere with specific signaling pathways crucial for cancer cell growth and survival.

Bcr-Abl Inhibition Pathway:

The fusion protein Bcr-Abl is a constitutively active tyrosine kinase that is a hallmark of chronic myeloid leukemia (CML).[1] Inhibition of Bcr-Abl blocks downstream signaling pathways that promote cell proliferation and inhibit apoptosis.

References

An In-Depth Technical Guide on the Hypothesized Mechanism of Action of 2-pyridin-3-ylpyrimidine-5-carboxylic acid

Disclaimer: As of the current date, there is no publicly available scientific literature detailing the specific mechanism of action for a compound identified as 2-pyridin-3-ylpyrimidine-5-carboxylic acid. The following guide is a scientifically informed hypothesis based on the analysis of its core structural components: a pyrimidine ring, a pyridine ring, and a carboxylic acid moiety. This document is intended to serve as an illustrative example for researchers, scientists, and drug development professionals.

Introduction: A Structure-Based Hypothesis

The chemical structure of 2-pyridin-3-ylpyrimidine-5-carboxylic acid suggests a high probability of interaction with biological macromolecules, particularly enzymes. The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors.[1][2] The pyridine ring can participate in various interactions, including hydrogen bonding and pi-stacking, contributing to binding affinity and selectivity.[3][4] The carboxylic acid group, often ionized at physiological pH, is a strong hydrogen bond donor and acceptor and can form critical salt-bridge interactions with positively charged amino acid residues in a protein's active site.[5][6]

Given these features, a primary hypothesized mechanism of action for 2-pyridin-3-ylpyrimidine-5-carboxylic acid is the inhibition of protein kinases . Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[7][8] This guide will explore this hypothesized mechanism in detail.

Hypothesized Mechanism of Action: Kinase Inhibition

We postulate that 2-pyridin-3-ylpyrimidine-5-carboxylic acid acts as an ATP-competitive kinase inhibitor. In this model, the molecule binds to the ATP-binding pocket of a kinase, preventing the phosphorylation of its substrate and thereby interrupting the downstream signaling cascade.

Key Interactions:

-

Pyrimidine Core: The pyrimidine ring is hypothesized to form hydrogen bonds with the "hinge" region of the kinase, a critical interaction for many ATP-competitive inhibitors.[2]

-

Pyridine Ring: The 3-pyridyl substituent likely extends into a specificity pocket, where it can form additional hydrogen bonds or van der Waals interactions, contributing to the inhibitor's selectivity for a particular kinase or kinase family.[3]

-

Carboxylic Acid: The 5-carboxylic acid group is predicted to form a strong ionic bond or hydrogen bond with a conserved lysine or other positively charged residue in the ATP-binding site, significantly enhancing binding affinity.[5]

Potential Kinase Targets

Based on the prevalence of the pyrimidine scaffold in known kinase inhibitors, potential targets for 2-pyridin-3-ylpyrimidine-5-carboxylic acid could include:

-

Tyrosine Kinases: Such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Bruton's tyrosine kinase (BTK).[7][9]

-

Serine/Threonine Kinases: Including those in the MAP kinase pathway (e.g., MEK, ERK) and cell cycle-related kinases (e.g., CDKs).

Data Presentation: Illustrative Quantitative Data

To characterize the potency and selectivity of a novel kinase inhibitor, a series of biochemical and cellular assays are typically performed. The following tables present hypothetical data for "Compound X" (representing 2-pyridin-3-ylpyrimidine-5-carboxylic acid) to illustrate expected findings.

Table 1: Biochemical Potency of Compound X against a Panel of Kinases

| Kinase Target | IC50 (nM) |

| Kinase A | 15 |

| Kinase B | 85 |

| Kinase C | 250 |

| Kinase D | >10,000 |

| Kinase E | >10,000 |

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Cellular Activity of Compound X in Cancer Cell Lines

| Cell Line | Target Kinase | EC50 (nM) |

| Cell Line 1 (Kinase A dependent) | Kinase A | 50 |

| Cell Line 2 (Kinase B dependent) | Kinase B | 300 |

| Cell Line 3 (Control) | - | >10,000 |

EC50 (half-maximal effective concentration) is a measure of the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to determine the mechanism of action of a compound like 2-pyridin-3-ylpyrimidine-5-carboxylic acid.

In Vitro Kinase Inhibition Assay (Biochemical)

Objective: To determine the IC50 of the test compound against a panel of purified kinases.

Materials:

-

Purified recombinant kinases

-

Biotinylated peptide substrate specific for each kinase

-

ATP

-

Test compound (e.g., 2-pyridin-3-ylpyrimidine-5-carboxylic acid)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

384-well white plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add 5 µL of the test compound dilutions to the wells of a 384-well plate.

-

Add 10 µL of a mixture of the kinase and its specific biotinylated peptide substrate in assay buffer to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP in assay buffer to each well. The final ATP concentration should be at or near the Km for each kinase.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction and measure the remaining ATP by adding 25 µL of Kinase-Glo® reagent to each well.

-

Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Proliferation Assay

Objective: To determine the effect of the test compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin

-

Test compound

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

96-well clear-bottom white plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence on a plate reader.

-

Calculate the percent viability for each compound concentration and determine the EC50 value.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Workflow Diagram

Caption: A typical workflow for the preclinical evaluation of a novel kinase inhibitor.

Conclusion

While the precise molecular target and mechanism of action of 2-pyridin-3-ylpyrimidine-5-carboxylic acid remain to be elucidated through empirical studies, its chemical structure strongly suggests a role as a kinase inhibitor. The pyrimidine core, substituted with a pyridine and a carboxylic acid, provides a robust framework for potent and selective inhibition of protein kinases. The experimental protocols and workflows detailed in this guide provide a clear path for the investigation and validation of this hypothesis. Further research into this and structurally related compounds could lead to the development of novel therapeutics for a range of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

The Advent and Ascendance of Pyridinylpyrimidine Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridinylpyrimidine carboxylic acid scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological entities, most notably protein kinases. This technical guide provides an in-depth exploration of the discovery, history, and key developments of this important class of molecules. We will delve into their synthesis, biological activities, and the signaling pathways they modulate, with a particular focus on their role as kinase inhibitors in oncology. Detailed experimental protocols and systematically organized quantitative data are presented to serve as a valuable resource for researchers in the field.

A Historical Perspective: From Heterocyclic Curiosities to Potent Therapeutics

The story of pyridinylpyrimidine carboxylic acids is built upon the foundational discoveries in the chemistry of their parent heterocycles: pyridine and pyrimidine. The systematic study of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines.[1] The parent compound, pyrimidine, was first synthesized by Gabriel in 1900.[2] Pyridine and its carboxylic acid derivatives, such as nicotinic acid (a form of vitamin B3), have long been recognized for their biological significance.[3]

While early work focused on the individual properties of these heterocycles, the deliberate combination of the pyridine and pyrimidine rings to create pyridinylpyrimidine structures is a more recent development, largely driven by the demands of modern drug discovery. The initial explorations into this specific scaffold are not extensively documented in a single historical account but can be traced through the evolution of kinase inhibitor research.

The true ascent of pyridinylpyrimidine derivatives began in the late 20th and early 21st centuries with the concerted effort to develop targeted cancer therapies. The recognition that the pyridinylpyrimidine core could serve as an effective hinge-binding motif for ATP-competitive kinase inhibitors marked a turning point. This led to the design and synthesis of numerous derivatives, culminating in the discovery of potent and selective inhibitors for a variety of kinases implicated in cancer and inflammatory diseases.

Synthetic Strategies: Building the Core Scaffold

The synthesis of pyridinylpyrimidine carboxylic acids can be achieved through several strategic approaches, often involving the construction of the pyrimidine ring onto a pre-functionalized pyridine derivative or vice versa. A common strategy involves the condensation of a pyridine-containing amidine with a three-carbon building block bearing a carboxylate or a precursor group.

One illustrative synthetic route to a 2-(pyridin-2-yl)pyrimidine-5-carboxylic acid derivative is outlined below. This multi-step synthesis culminates in a key intermediate that can be further diversified.

Experimental Workflow: Synthesis of a 2-(Pyridin-2-yl)pyrimidine Derivative

Caption: Synthetic workflow for a 2-(pyridin-2-yl)pyrimidine derivative.

Detailed Experimental Protocol: Synthesis of 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic acid[4]

-

Synthesis of Benzyl 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate: To a stirring solution of ethyl 6-carbamimidoylnicotinate hydrochloride (100 mg, 0.5 mmol) and K₂CO₃ (139 mg, 1 mmol) in acetonitrile (20 mL), benzyl 1,2,3-triazine-5-carboxylate (80 mg, 0.5 mmol) was added. The reaction mixture was stirred at room temperature for 8 hours. The mixture was then extracted three times with ethyl acetate (20 mL). The combined organic layers were washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Synthesis of 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic acid: A solution of benzyl 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate (5.7 g, 15.69 mmol) in methanol (150 mL) was added to palladium on carbon (200 mg, 0.18 mmol). The reaction mixture was subjected to a hydrogen atmosphere for 24 hours. The catalyst was removed by filtration through Celite, and the solvent was removed in vacuo to yield the title compound.

Biological Activities and Therapeutic Potential

Pyridinylpyrimidine carboxylic acids have demonstrated a broad spectrum of biological activities, with their most significant impact being in the field of oncology as kinase inhibitors.

Inhibition of Bcr-Abl Kinase in Chronic Myeloid Leukemia (CML)

The fusion protein Bcr-Abl is a constitutively active tyrosine kinase that is the causative agent of chronic myeloid leukemia (CML). Several pyridin-3-yl pyrimidine derivatives have been synthesized and evaluated for their inhibitory activity against Bcr-Abl.

Bcr-Abl Signaling Pathway

The Bcr-Abl oncoprotein activates a number of downstream signaling pathways that lead to increased cell proliferation and survival, and reduced apoptosis.[4][5] Key among these are the Ras/MAPK and PI3K/Akt pathways.

Caption: Simplified Bcr-Abl signaling pathway.

Quantitative Data: Bcr-Abl Inhibition

The following table summarizes the in vitro inhibitory activity of selected pyridin-3-yl pyrimidine derivatives against the Bcr-Abl kinase and their anti-proliferative effects on CML cell lines.

| Compound | Bcr-Abl IC₅₀ (nM) | K562 Cell Proliferation IC₅₀ (µM) | Reference |

| A2 | 2.5 | 0.12 | [6] |

| A8 | 1.8 | 0.09 | [6] |

| A9 | 3.1 | 0.15 | [6] |

Inhibition of Bruton's Tyrosine Kinase (Btk) in B-cell Malignancies

Bruton's tyrosine kinase (Btk) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Dysregulation of Btk signaling is implicated in various B-cell malignancies and autoimmune diseases. Pyridine and pyrimidine carboxamides have been developed as potent and selective covalent inhibitors of Btk.

Btk Signaling Pathway

Upon BCR engagement, a signaling cascade is initiated that leads to the activation of Btk. Activated Btk then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors that promote B-cell survival and proliferation.[7]

Caption: Simplified Btk signaling pathway.

Quantitative Data: Btk Inhibition

The inhibitory potency of representative pyridinylpyrimidine-based Btk inhibitors is presented below.

| Compound | Btk Enzymatic IC₅₀ (nM) | Cellular Btk Inhibition IC₅₀ (nM) | Reference |

| Compound 1 | 3 | 550 (human whole blood) | [8] |

| Compound 6d | 0.6 | 25 (human whole blood) | [8] |

Other Biological Activities

Beyond kinase inhibition, pyridinylpyrimidine carboxylic acids and their derivatives have been investigated for other therapeutic applications, including as antimicrobial agents. For instance, pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid have shown promising antimicrobial activity.[9]

Experimental Methodologies

Kinase Inhibition Assays

The inhibitory activity of compounds against specific kinases is typically determined using in vitro kinase assays. These assays measure the ability of a compound to block the phosphorylation of a substrate by the kinase.

Example Protocol: ADP-Glo™ Kinase Assay for Btk

-

Reaction Setup: A reaction mixture is prepared containing the Btk enzyme, a suitable substrate (e.g., a poly(Glu,Tyr) peptide), ATP, and the test compound at various concentrations in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes).

-

ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

Signal Generation: The Kinase Detection Reagent is then added to convert the generated ADP back to ATP, which is used in a luciferase/luciferin reaction to produce a luminescent signal.

-

Data Analysis: The luminescence is measured, and the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) is calculated from the dose-response curve.

Cellular Assays

Cell-based assays are crucial for evaluating the efficacy of compounds in a more physiologically relevant context. These assays can measure various cellular processes, such as cell proliferation, apoptosis, and the inhibition of specific signaling pathways.

Example Protocol: Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Cancer cell lines (e.g., K562 for Bcr-Abl) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Conclusion and Future Directions

The pyridinylpyrimidine carboxylic acid scaffold has proven to be a highly fruitful starting point for the development of targeted therapies, particularly kinase inhibitors. The journey from the fundamental chemistry of its constituent heterocycles to the design of potent and selective drugs highlights the power of rational drug design. The continued exploration of this versatile scaffold, aided by a deeper understanding of disease biology and advanced synthetic methodologies, holds immense promise for the discovery of novel therapeutics to address unmet medical needs in oncology and beyond. Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring new therapeutic targets, and developing next-generation inhibitors that can overcome drug resistance.

References

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 3. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]

- 4. irjmets.com [irjmets.com]

- 5. wjarr.com [wjarr.com]

- 6. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 7. Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, docking study and antimicrobial activity evaluation of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 9. Page loading... [guidechem.com]

Spectroscopic and Structural Elucidation of 2-pyridin-3-ylpyrimidine-5-carboxylic acid: A Technical Guide

Introduction: 2-pyridin-3-ylpyrimidine-5-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and materials science due to the prevalence of pyridine and pyrimidine scaffolds in pharmacologically active agents. A thorough understanding of its structural and electronic properties is paramount for its application in drug design and development. This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-pyridin-3-ylpyrimidine-5-carboxylic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also presented, along with a general workflow for spectroscopic analysis.

Predicted Spectroscopic Data

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1][2] The predicted chemical shifts for 2-pyridin-3-ylpyrimidine-5-carboxylic acid are presented below. Predictions are based on established chemical shift ranges for pyridine, pyrimidine, and carboxylic acid moieties.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrimidine-H4/H6 | ~9.3 | s | - |

| Pyridine-H2 | ~9.2 | d | ~2.0 |

| Pyridine-H6 | ~8.8 | dd | ~4.8, 1.5 |

| Pyridine-H4 | ~8.5 | dt | ~8.0, 2.0 |

| Pyridine-H5 | ~7.6 | ddd | ~8.0, 4.8, 0.8 |

| Carboxyl-OH | >12.0 | br s | - |

Predicted in DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm). s = singlet, d = doublet, dd = doublet of doublets, dt = doublet of triplets, ddd = doublet of doublet of doublets, br s = broad singlet.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxyl C=O | ~165 |

| Pyrimidine-C2 | ~160 |

| Pyrimidine-C4/C6 | ~158 |

| Pyridine-C2 | ~152 |

| Pyridine-C6 | ~150 |

| Pyridine-C4 | ~138 |

| Pyridine-C3 | ~132 |

| Pyrimidine-C5 | ~125 |

| Pyridine-C5 | ~124 |

Predicted in DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted vibrational frequencies for 2-pyridin-3-ylpyrimidine-5-carboxylic acid are summarized below, highlighting the characteristic absorptions of the carboxylic acid and the aromatic rings.[3]

Table 3: Predicted IR Spectroscopic Data

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid dimer) | 3300-2500 | Broad |

| C-H stretch (Aromatic) | 3100-3000 | Medium |

| C=O stretch (Carboxylic acid) | 1725-1700 | Strong |

| C=N and C=C stretch (Aromatic rings) | 1600-1450 | Medium-Strong |

| C-O stretch (Carboxylic acid) | 1320-1210 | Medium |

| O-H bend (Carboxylic acid) | 950-910 | Broad |

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For 2-pyridin-3-ylpyrimidine-5-carboxylic acid (molar mass: 215.19 g/mol ), Electrospray Ionization (ESI) is a suitable method.

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M+H]⁺ (Protonated molecule) | 216.06 |

| [M-H]⁻ (Deprotonated molecule) | 214.05 |

| [M-COOH]⁺ (Loss of carboxyl group) | 170.06 |

| [M+Na]⁺ (Sodium adduct) | 238.04 |

M represents the parent molecule.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified 2-pyridin-3-ylpyrimidine-5-carboxylic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have low solubility in CDCl₃).[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire the ¹³C NMR spectrum using the same instrument. A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid 2-pyridin-3-ylpyrimidine-5-carboxylic acid onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[4]

-

Data Acquisition: Collect the IR spectrum, typically in the range of 4000-400 cm⁻¹.[5]

Methodology (KBr Pellet):

-

Sample Preparation: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]

-

Pellet Formation: Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[6]

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR instrument and acquire the spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[7] A small amount of formic acid can be added to promote protonation for positive ion mode, or ammonium hydroxide for negative ion mode.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source. The sample can be introduced via direct infusion using a syringe pump or through a liquid chromatography (LC) system.[8]

-

Data Acquisition:

-

Acquire the full scan mass spectrum in both positive and negative ion modes to observe the protonated [M+H]⁺ and deprotonated [M-H]⁻ ions, respectively.

-

Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and obtain structural information.

-

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound like 2-pyridin-3-ylpyrimidine-5-carboxylic acid.

Caption: Workflow for Compound Characterization.

Logical Relationships in NMR Analysis

The following diagram outlines the logical connections between different NMR experiments and the structural information they provide for a molecule like 2-pyridin-3-ylpyrimidine-5-carboxylic acid.

Caption: NMR Experiment and Information Flow.

References

- 1. benchchem.com [benchchem.com]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. echemi.com [echemi.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 6. jascoinc.com [jascoinc.com]

- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Characterization of 2-pyridin-3-ylpyrimidine-5-carboxylic Acid: Solubility and Stability for Drug Discovery

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties, solubility, and stability of the novel heterocyclic compound, 2-pyridin-3-ylpyrimidine-5-carboxylic acid. Given the importance of this scaffold in medicinal chemistry, this document outlines the key experimental protocols and in silico predictions necessary for its evaluation as a potential drug candidate. The guide is intended to equip researchers and drug development professionals with the foundational knowledge and methodologies required for the thorough characterization of this and similar molecules.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of 2-pyridin-3-ylpyrimidine-5-carboxylic Acid and Its Isomers

| Property | 2-pyridin-3-ylpyrimidine-5-carboxylic acid (Predicted) | 2-pyridin-4-ylpyrimidine-5-carboxylic acid (Predicted)[1] | Pyridine-3,5-dicarboxylic acid (Predicted)[2] |

| Molecular Formula | C₁₀H₇N₃O₂ | C₁₀H₇N₃O₂ | C₇H₅NO₄ |

| Molecular Weight | 201.18 g/mol | 201.18 g/mol | 167.12 g/mol |

| logP | ~0.5 - 1.5 (estimated) | 0.3 | -0.09 |

| pKa (Strongest Acidic) | ~3.5 - 4.5 (estimated) | Not available | 3.38 |

| pKa (Strongest Basic) | ~2.0 - 3.0 (estimated) | Not available | 1.4 |

| Polar Surface Area | ~76 Ų | 76 Ų | 87.49 Ų |

Note: Predicted values are generated using various computational algorithms and should be confirmed experimentally.

Solubility Assessment

Solubility is a critical determinant of a drug's bioavailability and its suitability for various formulations. The assessment of solubility is typically categorized into kinetic and thermodynamic measurements.

Kinetic Solubility

Kinetic solubility provides a high-throughput assessment of how quickly a compound dissolves, often from a DMSO stock solution into an aqueous buffer. This is particularly relevant in early discovery for screening large numbers of compounds.

Experimental Protocol: Nephelometric Kinetic Solubility Assay

-

Stock Solution Preparation : Prepare a 10 mM stock solution of 2-pyridin-3-ylpyrimidine-5-carboxylic acid in 100% DMSO.

-

Serial Dilution : In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Addition to Buffer : Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).

-

Incubation : Shake the plate at room temperature for a defined period, typically 1-2 hours.

-

Measurement : Measure the turbidity of each well using a nephelometer. The concentration at which precipitation is first observed is determined as the kinetic solubility.

Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility represents the saturation concentration of a compound in a solvent at equilibrium and is considered the "true solubility".

Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay

-

Sample Preparation : Add an excess amount of solid 2-pyridin-3-ylpyrimidine-5-carboxylic acid to a vial containing a known volume of the desired buffer (e.g., PBS at various pH values).

-

Equilibration : Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation : Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.45 µm filter.

-

Quantification : Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Below is a logical workflow for a comprehensive solubility assessment.

Stability Evaluation

Assessing the chemical stability of a drug candidate under various stress conditions is mandated by regulatory bodies to understand its degradation pathways and to establish its shelf-life.

Forced Degradation Studies

Forced degradation, or stress testing, exposes the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.

Table 2: Recommended Conditions for Forced Degradation Studies

| Condition | Typical Protocol |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal | 80°C for 48 hours |

| Photostability | Exposure to light at an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3][4][5][6] |

Experimental Protocol: General Forced Degradation

-

Sample Preparation : Prepare solutions of 2-pyridin-3-ylpyrimidine-5-carboxylic acid in the respective stressor solutions (acid, base, H₂O₂) and in a suitable solvent for thermal and photostability testing.

-

Stress Application : Expose the samples to the conditions outlined in Table 2.

-

Neutralization : For acid and base hydrolysis samples, neutralize the solutions after the stress period.

-

Analysis : Analyze all samples, including a control (unstressed) sample, by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

The workflow for a forced degradation study is depicted below.

pH-Dependent Stability

The stability of a compound as a function of pH is crucial, especially for oral dosage forms that will encounter a wide pH range in the gastrointestinal tract.

Experimental Protocol: pH-Rate Profile

-

Buffer Preparation : Prepare a series of buffers covering a pH range from approximately 2 to 10.

-

Sample Incubation : Prepare solutions of 2-pyridin-3-ylpyrimidine-5-carboxylic acid in each buffer and incubate them at a constant temperature (e.g., 50°C) to accelerate degradation.

-

Time-Point Sampling : At various time points, withdraw aliquots from each solution.

-

Analysis : Quantify the remaining concentration of the parent compound in each aliquot using a validated HPLC method.

-

Data Analysis : For each pH, plot the natural logarithm of the concentration versus time. The slope of this line gives the observed degradation rate constant (k_obs). A plot of log(k_obs) versus pH provides the pH-rate profile.

Relevance in Drug Discovery and Potential Signaling Pathways

The 2-pyridinylpyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently found in potent and selective kinase inhibitors.[7] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

Compounds with a similar core structure to 2-pyridin-3-ylpyrimidine-5-carboxylic acid have been reported as inhibitors of several important kinase families:

-

Epidermal Growth Factor Receptor (EGFR) : Pyrimidine derivatives are the cornerstone of many EGFR inhibitors used in the treatment of non-small-cell lung cancer.[3][8][9]

-

Janus Kinases (JAKs) : The pyrimidine scaffold is also central to the design of JAK inhibitors for autoimmune diseases.[6][10][11][12][13]

-

Cyclin-Dependent Kinases (CDKs) : Pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related, are potent CDK inhibitors with anti-cancer activity.[14][15][16][17][18]

-

Phosphoinositide 3-Kinases (PI3Ks) : Pyrimidine-based compounds have been developed as inhibitors of the PI3K/AKT/mTOR pathway, which is frequently overactive in cancer.[19][20][21][22]

A simplified representation of a generic kinase signaling pathway that could be targeted by a 2-pyridin-3-ylpyrimidine-5-carboxylic acid derivative is shown below.

Conclusion

This technical guide provides a roadmap for the comprehensive characterization of 2-pyridin-3-ylpyrimidine-5-carboxylic acid. While specific experimental data for this compound is not yet publicly available, the provided protocols for assessing solubility and stability are based on industry-standard practices. The established importance of the pyridinylpyrimidine scaffold in targeting key signaling pathways underscores the potential of this compound as a valuable starting point for drug discovery programs. The successful execution of the described experimental workflows will be critical in elucidating its therapeutic potential.

References

- 1. 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid | C10H7N3O2 | CID 22710213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for Pyridine-3,5-dicarboxylic acid (HMDB0256966) [hmdb.ca]

- 3. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Reliability of logP predictions based on calculated molecular descriptors: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 9. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 13. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-angiogenic effects of novel cyclin-dependent kinase inhibitors with a pyrazolo[4,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. PI3K inhibitors are finally coming of age - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 2-pyridin-3-ylpyrimidine-5-carboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic targets of 2-pyridin-3-ylpyrimidine-5-carboxylic acid. Due to the limited direct research on this specific molecule, this document focuses on the biological activities and established targets of structurally similar pyrimidine and pyridine derivatives. By examining the structure-activity relationships of these analogs, we can infer potential applications and guide future research for the title compound. This guide summarizes key findings on related compounds, including their anticancer, anti-fibrotic, and anti-inflammatory properties, and details the experimental methodologies used in these seminal studies.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[1][2] Similarly, pyridine-containing molecules have demonstrated significant therapeutic potential.[3] The combination of these two pharmacophores in 2-pyridin-3-ylpyrimidine-5-carboxylic acid suggests a high potential for biological activity. This guide synthesizes existing research on analogous compounds to propose and explore potential therapeutic targets.

Inferred Potential Therapeutic Targets

Based on the biological activities of structurally related compounds, the following therapeutic targets and pathways are proposed for 2-pyridin-3-ylpyrimidine-5-carboxylic acid.

Anticancer Activity: Targeting Gankyrin and c-Met

Derivatives of 2,5-substituted pyrimidines have been investigated as small-molecule binders of Gankyrin, an oncoprotein overexpressed in many cancers that plays a role in cell proliferation and tumor progression.[4] Additionally, pyridine and pyrimidine derivatives have been developed as potent type II inhibitors of the c-Met proto-oncogene, a receptor tyrosine kinase implicated in tumor growth and metastasis.[5]

dot

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of a series of pyridine and pyrimidine derivatives as type II c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of Pyridine-Pyrimidine Carboxylic Acid Interactions: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract: The pyridine and pyrimidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. This technical guide provides a comprehensive framework for the in silico characterization of 2-pyridin-3-ylpyrimidine-5-carboxylic acid and its analogs, a class of compounds with significant potential for interacting with various biological targets. This document outlines a systematic approach, from target identification and computational modeling to the interpretation of results, serving as a methodological blueprint for researchers in drug discovery. It details standardized protocols for key in silico experiments, including molecular docking, molecular dynamics simulations, and pharmacophore modeling, and provides examples of how to present the resulting data for effective analysis and communication.

Introduction to Pyridine-Pyrimidine Scaffolds in Drug Discovery

Pyridine and pyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The unique electronic characteristics of these heterocyclic systems, such as their ability to act as hydrogen bond donors and acceptors and participate in π–π stacking interactions, make them versatile pharmacophores for designing molecules that can bind with high affinity and selectivity to biological targets.[3] 2-pyridin-3-ylpyrimidine-5-carboxylic acid combines features of both scaffolds, suggesting its potential to interact with a range of protein targets, such as kinases, proteases, and metabolic enzymes.

In silico modeling techniques are indispensable in modern drug discovery for predicting and analyzing the interactions of small molecules with their biological targets at an atomic level. These computational methods accelerate the drug development process by enabling the rational design of new compounds, the optimization of lead candidates, and the elucidation of mechanisms of action.

Methodology: A Step-by-Step Guide to In Silico Analysis

This section details the experimental protocols for a comprehensive in silico evaluation of 2-pyridin-3-ylpyrimidine-5-carboxylic acid and its analogs. The overall workflow is depicted in the diagram below.

Caption: Workflow for a typical in silico modeling study.

Target Identification and Preparation

The initial step involves identifying a putative protein target. Based on literature for similar scaffolds, potential targets include α-amylase for anti-diabetic effects, cyclooxygenase (COX) enzymes for anti-inflammatory activity, and various kinases in cancer pathways.[1][4][5]

Protocol:

-

Target Selection: Identify a protein of interest (e.g., α-amylase, PDB ID: 1B2Y).

-

Structure Retrieval: Download the 3D crystal structure from the Protein Data Bank (PDB).

-

Protein Preparation:

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH of 7.4.

-

Repair any missing side chains or loops using tools like Modeller or the Protein Preparation Wizard in Schrödinger Suite.

-

Perform energy minimization to relieve any steric clashes.

-

Ligand Preparation

The 2D structure of 2-pyridin-3-ylpyrimidine-5-carboxylic acid is used to generate a 3D conformation for docking.

Protocol:

-

2D to 3D Conversion: Use a molecular editor (e.g., ChemDraw, MarvinSketch) to draw the 2D structure and convert it to a 3D format.

-

Ligand Optimization:

-

Generate multiple conformers to explore the conformational space.

-

Perform energy minimization using a suitable force field (e.g., MMFF94, OPLS3e) to obtain a low-energy conformation.

-

Assign appropriate partial charges.

-

Molecular Docking

Molecular docking predicts the preferred binding orientation and affinity of the ligand within the active site of the target protein.[6]

Protocol:

-

Grid Generation: Define the binding site on the target protein, typically centered on the co-crystallized ligand or identified through binding site prediction algorithms. A grid box is generated to encompass this active site.

-

Docking Simulation: Use docking software (e.g., AutoDock Vina, Glide, GOLD) to dock the prepared ligand into the defined grid.

-

Pose Analysis: Analyze the resulting binding poses and their corresponding docking scores (e.g., in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable.

Molecular Dynamics (MD) Simulations

MD simulations are performed to assess the stability of the protein-ligand complex and to observe its dynamic behavior over time.[7]

Protocol:

-

System Setup: Place the docked protein-ligand complex in a periodic box of solvent (e.g., TIP3P water model).

-

Neutralization: Add counter-ions to neutralize the system.

-

Equilibration: Perform a series of equilibration steps, gradually heating the system to the desired temperature (e.g., 300 K) and pressure (e.g., 1 atm) while applying restraints to the protein and ligand, which are then slowly released.

-

Production Run: Run the simulation for a sufficient time (e.g., 50-100 ns) without restraints.

-

Trajectory Analysis: Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and to observe key intermolecular interactions over time.

Results and Data Presentation

This section provides templates for presenting quantitative data from in silico analyses. The data presented here is hypothetical and for illustrative purposes.

Molecular Docking and Binding Affinity

The results from molecular docking studies are typically summarized in a table that includes the binding energy and key interacting residues.

Table 1: Hypothetical Molecular Docking Results for 2-pyridin-3-ylpyrimidine-5-carboxylic Acid Analogs against α-Amylase

| Compound ID | Binding Energy (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic/π-π) |

| 2-pyridin-3-ylpyrimidine-5-carboxylic acid | -7.5 | Asp197, Glu233 | Trp59, Tyr62 |

| Analog A (4'-Cl) | -8.2 | Asp197, Glu233, Arg195 | Trp59, Tyr62, His201 |

| Analog B (4'-OCH3) | -7.9 | Asp197, Glu233 | Trp59, Tyr62 |

| Analog C (5'-F) | -7.6 | Asp197, Glu233 | Trp59 |

| Acarbose (Control) | -9.1 | Asp197, Glu233, Asp300 | Trp59, Tyr151 |

Pharmacophore Modeling

A pharmacophore model identifies the essential chemical features required for biological activity.

Table 2: Hypothetical Pharmacophore Features for α-Amylase Inhibitors

| Feature | Type | Location (Relative Coordinates) |

| HBA 1 | Hydrogen Bond Acceptor | (x1, y1, z1) |

| HBD 1 | Hydrogen Bond Donor | (x2, y2, z2) |

| ARO 1 | Aromatic Ring | (x3, y3, z3) |

| ARO 2 | Aromatic Ring | (x4, y4, z4) |

| NEG 1 | Negative Ionizable | (x5, y5, z5) |

Visualization of Interactions and Pathways

Visual representations are crucial for understanding complex biological systems and computational results.

Hypothetical Signaling Pathway

If the compound is found to inhibit a kinase (e.g., a tyrosine kinase), its effect on a signaling pathway can be visualized. The diagram below illustrates a hypothetical pathway where the compound acts as an inhibitor.

Caption: Hypothetical signaling pathway inhibited by the compound.

Conclusion and Future Directions

This guide provides a robust framework for the in silico investigation of 2-pyridin-3-ylpyrimidine-5-carboxylic acid and its analogs. By following these detailed protocols, researchers can effectively predict binding modes, estimate binding affinities, and understand the dynamic behavior of these compounds with their protein targets. The hypothetical data and visualizations serve as a template for presenting research findings in a clear and concise manner.

The insights gained from these computational studies can guide the synthesis of more potent and selective analogs, ultimately accelerating the discovery of novel therapeutics. Future work should focus on the experimental validation of these in silico predictions through in vitro binding assays and cell-based functional assays to confirm the biological activity of this promising class of molecules.

References

- 1. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ashdin.com [ashdin.com]

- 6. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacophore modeling, 3D-QSAR and docking study of 2-phenylpyrimidine analogues as selective PDE4B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis and Antifibrotic Evaluation of 2-pyridin-3-ylpyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction